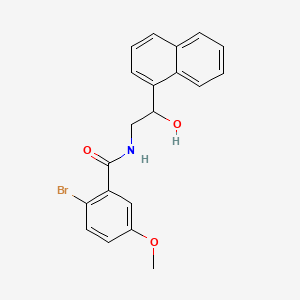

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide, also known as BNE, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization of Analogues for Imaging Agents

Research has explored the synthesis and characterization of iodobenzamide analogues, including those with fused ring systems like naphthalene, which are potential D-2 dopamine receptor imaging agents. These compounds, synthesized and radiolabeled, demonstrated specific binding to rat striatal tissue, indicating their potential in imaging central nervous system D-2 dopamine receptors (R. Murphy et al., 1990).

Green Chemical Methods for Phenol Regeneration

Another study utilized the high nucleophilicity of bromide ions in ionic liquids for the cleavage of ethers, demonstrating a green chemical protocol for regenerating phenols from aryl alkyl ethers. This approach highlights the potential of using environmentally friendly methods in synthesizing and manipulating compounds like 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide for various applications, including pharmaceuticals and materials science (Shanthaveerappa K. Boovanahalli et al., 2004).

Antimicrobial Activity and QSAR Analysis

Research into substituted naphthalen-1-yl-acetic acid hydrazides has demonstrated antimicrobial activity, particularly when compounds possess specific substituents like o-bromo, methoxy, and hydroxy. QSAR (Quantitative Structure-Activity Relationship) analysis further revealed the importance of partition coefficients and molecular connectivity indices in describing antimicrobial activity, suggesting potential applications of related compounds in developing new antimicrobial agents (R. Narang et al., 2013).

properties

IUPAC Name |

2-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO3/c1-25-14-9-10-18(21)17(11-14)20(24)22-12-19(23)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,19,23H,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDFIRHDRVLQEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2424692.png)

![2-[(3R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2424695.png)

![2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2424696.png)

![6-Boc-4-oxa-5-thia-6-azaspiro[2.4]heptane 5,5-Dioxide](/img/structure/B2424700.png)

![6-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2424702.png)